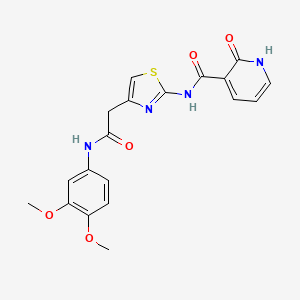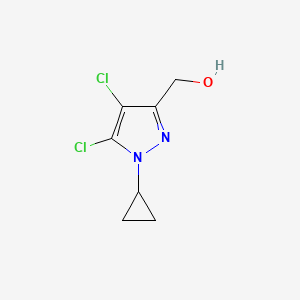
(4,5-Dichloro-1-cyclopropyl-1H-pyrazol-3-YL)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,5-Dichloro-1-cyclopropyl-1H-pyrazol-3-YL)methanol, also known as 4,5-DCPP, is an organic compound belonging to the class of pyrazoles. It is a colorless, crystalline solid that is soluble in water and other organic solvents. 4,5-DCPP has been studied for its potential uses in a variety of scientific research applications due to its unique properties.
科学的研究の応用
Synthesis of Derivatives
- Ultrasonic-Promoted Synthesis : Ultrasonics has been used to synthesize derivatives of (4,5-Dichloro-1-cyclopropyl-1H-pyrazol-3-YL)methanol. This method offers advantages such as shorter reaction times and good yields (Trilleras et al., 2013).
Antimicrobial and Analgesic Activity
- Antimicrobial and Analgesic Properties : Certain derivatives have shown pronounced antimicrobial and analgesic activities. Molecular docking studies also indicate a high receptor affinity for these compounds (Jayanna et al., 2013).
Structural Characterization
- Crystallography Studies : The structural characterization of certain derivatives has been achieved through crystallography, providing insights into their molecular geometry (Fu-Rong Li et al., 2012).
Anticancer and Antimicrobial Agents
- Potential as Anticancer Agents : Some derivatives have demonstrated potential as anticancer agents. They have been studied for their in vitro antibacterial and antifungal activities, showing effectiveness against pathogenic strains (Kanubhai D. Katariya et al., 2021).
Novel Synthesis Methods
- Innovative Synthesis Techniques : New methods for synthesizing derivatives have been developed, involving Knoevenagel/Michael/aldol reactions. These techniques contribute to the expansion of available compounds in this chemical class (Hote & Lokhande, 2014).
Antiinflammatory and Antibacterial Properties
- Use in Antiinflammatory and Antibacterial Applications : Microwave-assisted synthesis of derivatives has led to compounds with significant in vivo antiinflammatory and potent antibacterial activities. Molecular docking studies suggest their potential utility in antiinflammatory applications (Ravula et al., 2016).
Cytotoxicity Studies
- Cytotoxicity in Human Leukocytes : Some derivatives have shown significant cytotoxicity in human leukocytes at higher concentrations. This highlights the potential biological impacts of these compounds (Bonacorso et al., 2016).
Crystal Synthesis and Characterization
- Crystal Growth and Stability Analysis : The synthesis and characterization of pyrazole derivatives have involved studies on crystal stability and decomposition. This research has implications for the use of these compounds in various applications (Vyas et al., 2012).
Antimicrobial and Anticancer Activities
- Evaluation as Antimicrobial and Anticancer Agents : Novel pyrazole derivatives have been evaluated for their antimicrobial and anticancer activities, with some showing higher activity than standard drugs. This research highlights the therapeutic potential of these compounds (Hafez et al., 2016).
Chemical Synthesis and Bioactivity
- Novel Derivatives and Bioactivity : The synthesis of novel quinoline derivatives containing pyrazoline and pyridine analogues has been explored. These compounds have been tested for antibacterial, antifungal, and cytotoxic activities, providing valuable information for drug development (Desai et al., 2016).
Safety And Hazards
特性
IUPAC Name |
(4,5-dichloro-1-cyclopropylpyrazol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2O/c8-6-5(3-12)10-11(7(6)9)4-1-2-4/h4,12H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVERFVSZHVPKMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=C(C(=N2)CO)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5-Dichloro-1-cyclopropyl-1H-pyrazol-3-YL)methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-cyano-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2418671.png)
![1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethanamine hydrochloride](/img/no-structure.png)
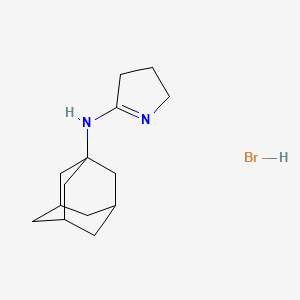
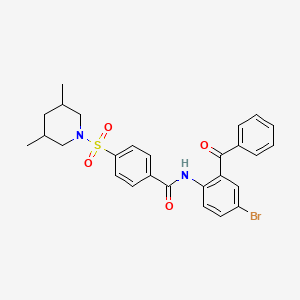
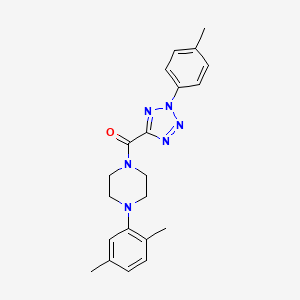
![3-[((1E)-2-cyano-4,4-dimethyl-3-oxopent-1-enyl)amino]propanoic acid](/img/structure/B2418678.png)
![1-({[5-(5-Chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-ethylpiperidine](/img/structure/B2418681.png)
![2-(isobutylsulfanyl)-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine](/img/structure/B2418682.png)
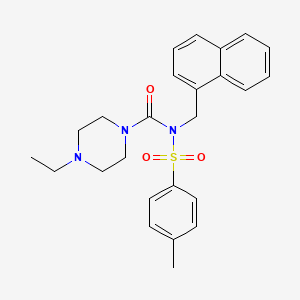
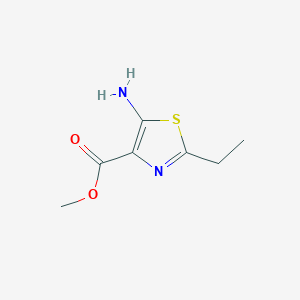
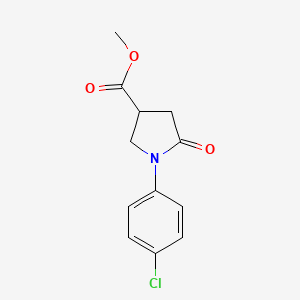
![N-[2-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2418689.png)
